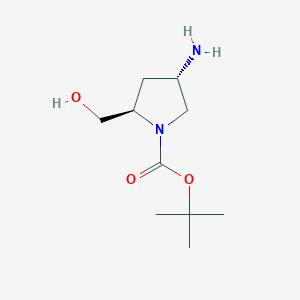

(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

"(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral compound that has garnered interest in various fields of chemical and pharmaceutical research. Its structure allows for potential applications in the synthesis of biologically active molecules and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that typically start from basic pyrrolidine structures. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the efficiency of nitrile anion cyclization strategies in creating complex pyrrolidine derivatives with high yields and enantiomeric excess (Chung et al., 2005).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of key intermediates for the production of pyrrolidine azasugars. A study reported a convenient method for synthesizing protected polyhydroxylated pyrrolidine, which is a crucial intermediate for creating pyrrolidine azasugars. The process involved starting with a tert-butyl derivative, which was derived from fully protected D-tartarimide with a notable yield. This method highlights the compound's role in facilitating the synthesis of biologically significant azasugars through a series of reactions, including addition, reduction, mesylation, and oxidative cleavage, leading to the desired pyrrolidine with hydroxymethyl groups (Huang Pei-qiang, 2011).

Influenza Neuraminidase Inhibitors

Another application involves the design and synthesis of influenza neuraminidase inhibitors, where derivatives containing pyrrolidine cores were synthesized for potent antiviral activity. The study developed efficient syntheses for core structures, including a tert-butyl derivative, which served as a key intermediate. These synthesized analogs, guided by the structural information of the neuraminidase active site, led to the identification of potent inhibitors against influenza viruses. The research underscores the compound's utility in developing antiviral agents through systematic synthesis and structural analysis (G. T. Wang et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZOKUGIXLYJZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660810 | |

| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

179472-26-5 | |

| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)